1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 243.3 g/mol. It is categorized as a derivative of pyrrolidine, which is a cyclic amine. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during various
The chemical reactivity of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid primarily involves its carboxylic acid and amine functionalities. It can participate in:
These reactions make it a versatile intermediate in organic synthesis and drug development .
While specific biological activity data for 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the pyrrolidine ring suggests potential interactions with biological targets, including enzymes and receptors. The compound's ability to act as an intermediate in the synthesis of bioactive molecules further underscores its relevance in medicinal chemistry .
Several synthetic routes can be employed to produce 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid:
These methods highlight the compound's synthetic accessibility while allowing for modifications that could enhance its properties for specific applications .
Interaction studies involving 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid often focus on its role as a precursor or intermediate in larger molecular frameworks. Its interactions with biological systems are generally inferred from studies on related compounds. The compound's ability to modulate biological pathways through its derivatives makes it a candidate for further investigation in pharmacological studies .
1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Similarity | CAS Number |
---|---|---|
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 0.95 | 1129634-44-1 |
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid | 0.97 | 1822424-78-1 |
(2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | 0.97 | 871727-77-4 |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | 0.97 | 160033-52-3 |
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | 0.95 | 1255666-26-2 |
The uniqueness of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid lies in its specific structural features that facilitate its role as an effective building block in peptide synthesis while also providing protective functionality for amines during chemical transformations. Its versatility and functionalization potential distinguish it from other similar compounds listed above .
Irritant